(1R,5S)-8-((4-ethoxy-3-fluorophenyl)sulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane
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Description
(1R,5S)-8-((4-ethoxy-3-fluorophenyl)sulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C17H21FN4O3S and its molecular weight is 380.44. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Azabicyclo Octane Derivatives in Organic Synthesis
The work by Banks et al. (1996) presents methods for synthesizing a range of 1-alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts, demonstrating their application as electrophilic fluorinating agents. This study underscores the versatility of azabicyclo octane derivatives in site-selective fluorination of organic compounds, highlighting their utility in modifying molecular structures for various applications in chemical research (Banks et al., 1996).
Another example is the work by Grainger et al. (2012), which explores the semipinacol rearrangement of cis-fused β-lactam diols into keto-bridged bicyclic lactams using the azabicyclo[3.2.1]octane ring system. This study highlights the application of azabicyclo octane derivatives in synthesizing biologically active molecules, showcasing the compound's importance in medicinal chemistry and drug development (Grainger et al., 2012).
Catalysis and Chemical Transformations
- The research by Goli-Jolodar and Shirini (2017) utilizes nano-sized N-sulfonated Brönsted acid catalysts for the synthesis of benzazolo[2,1-b]quinazolinones and triazolo[2,1-b]quinazolinones derivatives. This work exemplifies the use of azabicyclo[2.2.2]octane derivatives as catalysts in facilitating chemical reactions under mild conditions, contributing to the development of efficient synthetic methodologies (Goli-Jolodar & Shirini, 2017).
Properties
IUPAC Name |
8-(4-ethoxy-3-fluorophenyl)sulfonyl-3-(triazol-2-yl)-8-azabicyclo[3.2.1]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4O3S/c1-2-25-17-6-5-15(11-16(17)18)26(23,24)21-12-3-4-13(21)10-14(9-12)22-19-7-8-20-22/h5-8,11-14H,2-4,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSEXLKJFJCMHHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2C3CCC2CC(C3)N4N=CC=N4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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